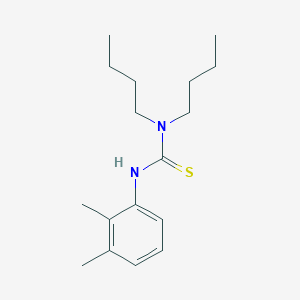
N-(4-methylbenzyl)-N'-propylethanediamide
Descripción general
Descripción
"N-(4-methylbenzyl)-N'-propylethanediamide" is a chemical compound that has been explored in the context of its synthesis, molecular structure, chemical reactions, and properties. This compound falls under a category of organic molecules with potential applications in various fields due to its unique chemical and physical characteristics. While the specific applications are not to be covered, the synthesis and analytical characterization of such compounds provide valuable insights into their chemical behavior and potential uses in material science, pharmaceuticals, and advanced technology sectors.
Synthesis Analysis
The synthesis of similar compounds typically involves the use of catalysts and specific reactants to achieve the desired molecular structure. For instance, Goel et al. (2017) described a versatile approach for synthesizing N-(4-methylbenzyl)benzamide using CuI as a catalyst, highlighting the importance of catalyst choice and reaction conditions in the synthesis process (Goel et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(4-methylbenzyl)-N'-propylethanediamide" has been determined using techniques like single-crystal X-ray diffraction. For example, the study by Goel et al. (2017) detailed the orthorhombic lattice, noncentrosymmetric space group, and the intermolecular interactions that stabilize the crystal structure of N-(4-methylbenzyl)benzamide, offering insights into the molecular arrangement and stability of such compounds (Goel et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving compounds like "N-(4-methylbenzyl)-N'-propylethanediamide" showcase their reactivity and potential functional applications. The chemical properties, such as reactivity with other substances, are crucial for understanding their potential uses in synthesis and manufacturing processes. While specific reactions of "N-(4-methylbenzyl)-N'-propylethanediamide" are not detailed in the available literature, studies on similar compounds provide a basis for predicting its behavior in various chemical environments.
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystalline structure, are fundamental for determining the practical applications of a chemical compound. The study by Goel et al. (2017) on N-(4-methylbenzyl)benzamide, for instance, provides detailed information on its thermal stability, melting point, and crystal morphology, which are indicative of the compound's suitability for certain applications (Goel et al., 2017).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One study focused on the corrosion inhibiting properties of novel compounds for mild steel in acid solutions, highlighting their effectiveness as corrosion inhibitors. These inhibitors are crucial for protecting metal surfaces during industrial processes like pickling of steel and oil well acidization. The study used a variety of experimental techniques to evaluate the performance, concluding that the synthesized compounds exhibited high inhibition efficiency, behaving predominantly as cathodic type inhibitors. This implies their potential industrial application in protecting steel against corrosion (Singh & Quraishi, 2016).
Antioxidant Properties
Another research area involves the electrochemical and spectroscopic study of N,N′-substituted p-phenylenediamines, which are significant antioxidants in the rubber industry. These compounds, upon oxidation, exhibit reversible redox couples, suggesting their role in stabilizing rubber by undergoing specific chemical transformations (Rapta et al., 2009).
Polymer and Materials Science
Polymers featuring photolabile groups, such as the o-nitrobenzyl group, have seen increasing utilization in polymer chemistry for creating photodegradable hydrogels and other materials. This research highlights the versatility of these chemical groups in developing new polymer backbones and materials with controlled properties (Zhao et al., 2012).
Shape-Memory Materials
Research into novel crosslinked polyurethanes as shape-memory polymers showcases the application of specific chemical structures in creating materials that can return to their original shape after deformation. These materials have potential uses in various fields, including biomedical devices (Buckley, Prisăcariu, & Caraculacu, 2007).
Crystal Structure and Optical Properties
A study on the synthesis and characterization of N-(4-methylbenzyl)benzamide crystals delves into their potential as multifunctional optical and piezoelectric materials. The research highlights the importance of understanding crystal structures for developing new materials with desired properties (Goel et al., 2017).
Propiedades
IUPAC Name |
N'-[(4-methylphenyl)methyl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-8-14-12(16)13(17)15-9-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQDIRZYHBWLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



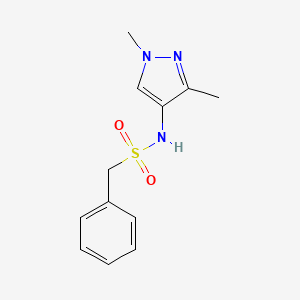
![N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4621876.png)
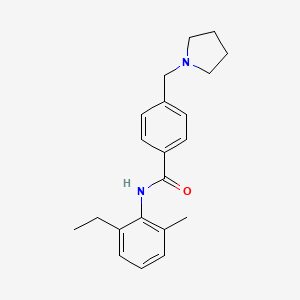
![6-(1-adamantyl)-3-cyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621879.png)
![ethyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B4621882.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4621902.png)
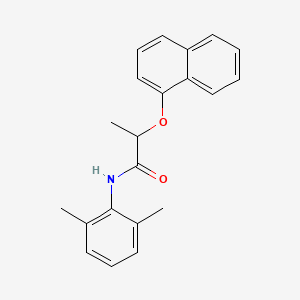

![1-[2-(2-naphthyloxy)propanoyl]azepane](/img/structure/B4621916.png)
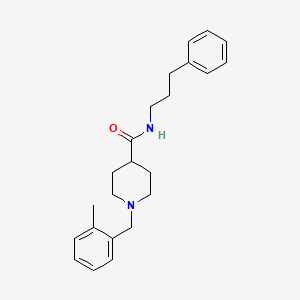
![N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621933.png)
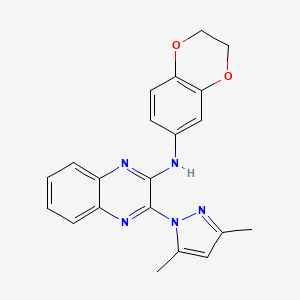
![N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea](/img/structure/B4621943.png)
